molecular formula C13H20N4O B2391618 (1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol CAS No. 1353946-06-1

(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol

Cat. No. B2391618
CAS RN: 1353946-06-1
M. Wt: 248.33
InChI Key: IBDSSUHMFUINJU-UHFFFAOYSA-N
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Description

“(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol” is a chemical compound with the molecular formula C13H20N4O . It is a specialty chemical that can be used in various applications .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring attached to a piperidine ring via a methanol group. The pyrimidine ring also has a cyclopropylamino group attached to it .

Scientific Research Applications

DPP IV Inhibitors and Diabetes Mellitus

Research on dipeptidyl peptidase IV (DPP IV) inhibitors highlights the significance of pyrimidine derivatives in developing antidiabetic drugs. DPP IV plays a crucial role in glucose metabolism by inactivating incretin hormones, making it a validated target for type 2 diabetes mellitus treatment. Pyrimidine derivatives, among other chemical groups, have been extensively studied for their potential as DPP IV inhibitors. These studies underline the ongoing research efforts to find new inhibitors with minimal side effects and improved efficacy for diabetes treatment (Mendieta, Tarragó, & Giralt, 2011).

Heterocyclic Chemistry and Medicinal Applications

The chemistry and properties of heterocyclic compounds, including pyrimidine derivatives, are of great interest due to their versatile applications. A comprehensive review on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes sheds light on their preparation, properties, and potential applications in biology and electrochemistry. This area of research identifies gaps and suggests new avenues for investigation, including unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).

Hybrid Catalysts in Organic Synthesis

The application of hybrid catalysts for synthesizing pyranopyrimidine scaffolds underscores the importance of pyrimidine cores in pharmaceutical industries. The review on synthetic pathways employing organocatalysts, metal catalysts, and green solvents emphasizes the versatility of pyrimidine scaffolds in medicinal chemistry and the development of lead molecules. Such research is pivotal for advancing catalytic applications and optimizing synthesis processes for therapeutic compounds (Parmar, Vala, & Patel, 2023).

Anti-Inflammatory Pyrimidines

A review focusing on the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives highlights the compound's potential in treating inflammation. Pyrimidines exhibit inhibitory responses against key inflammatory mediators, demonstrating their significant pharmacological potential. This area of study offers insights into developing new pyrimidine analogs with enhanced anti-inflammatory activities and reduced toxicity (Rashid et al., 2021).

Future Directions

The future directions for this compound would depend on its specific applications. It could potentially be used in the development of new pharmaceuticals or other chemical products .

properties

IUPAC Name

[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c18-8-10-3-5-17(6-4-10)13-7-12(14-9-15-13)16-11-1-2-11/h7,9-11,18H,1-6,8H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDSSUHMFUINJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=NC=N2)N3CCC(CC3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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